molecular formula C20H17NO5S B12626403 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid CAS No. 918666-96-3

4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid

Cat. No.: B12626403
CAS No.: 918666-96-3
M. Wt: 383.4 g/mol
InChI Key: CAGXWKGTTOOZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research, designed for professional laboratory use. Compounds featuring a sulfamoyl benzoic acid core are extensively investigated as potent inhibitors of metalloenzymes. Research on similar structures has demonstrated their utility in targeting carbonic anhydrase isoforms , which are important therapeutic targets for conditions like glaucoma, and the endoplasmic reticulum aminopeptidases (ERAPs) ERAP1 and ERAP2, which play a crucial role in antigen presentation and are targeted in cancer and autoimmune disease research . The molecular structure incorporates both a sulfonamide group, a well-established zinc-binding function (ZBG) that facilitates interaction with the active sites of enzymes , and a benzoic acid moiety, which can act as a bioisostere for the sulfamoyl group, fine-tuning the molecule's physicochemical properties and binding affinity . The benzyloxy-phenyl tail contributes to the molecule's overall hydrophobicity and potential for selective interactions within enzyme sub-pockets. This compound is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and high-throughput screening campaigns to discover new therapeutic agents. 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic Acid is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

918666-96-3

Molecular Formula

C20H17NO5S

Molecular Weight

383.4 g/mol

IUPAC Name

4-[(3-phenylmethoxyphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C20H17NO5S/c22-20(23)16-9-11-19(12-10-16)27(24,25)21-17-7-4-8-18(13-17)26-14-15-5-2-1-3-6-15/h1-13,21H,14H2,(H,22,23)

InChI Key

CAGXWKGTTOOZMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid typically involves multiple steps. One common method includes the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate is then subjected to further reactions to introduce the sulfamoyl group and the benzoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as in laboratory settings, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohols or amines.

Scientific Research Applications

4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes by binding to their active sites and blocking substrate access . The sulfamoyl group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Structural and Binding Affinity Differences

Compound Name Structural Features Binding Affinity (ΔG, kcal/mol) Key Findings References
4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid Benzyloxy-phenyl sulfamoyl, benzoic acid −8.53 High selectivity due to benzyloxy group enhancing hydrophobic interactions
2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (Compound 3) Isoquinolin-dione substituent −7.94 Lower binding affinity vs. compound 4; bulkier group reduces fit
3-(N-(4-(Benzyloxy)phenyl)sulfamoyl)benzoic acid (A138267) Benzyloxy group at para position Not reported Structural similarity but positional isomerism may alter activity
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid (A327278) Methoxy substituent Not reported Reduced lipophilicity vs. benzyloxy derivatives

Key Insight : The benzyloxy group at the meta position (as in the target compound) provides superior binding compared to para-substituted isomers or bulkier substituents.

Substituent Effects on Sulfamoyl Moieties

Pharmacological and Physicochemical Properties

Compound Name Sulfamoyl Modification Bioactivity/Physicochemical Notes References
4-Chloro-3-(dimethylsulfamoyl)benzoic acid Dimethylamino-sulfamoyl Increased metabolic stability due to hindered hydrolysis
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid Butylamino and phenoxy groups Enhanced solubility; potential for oral bioavailability
Benzoic acid, 3-hydroxy-4-[(phenylsulfonyl)amino] Phenylsulfonyl amino group Reduced binding affinity due to steric hindrance

Key Insight: Methyl or small alkyl groups on the sulfamoyl nitrogen improve metabolic stability, while polar substituents (e.g., hydroxy-phenoxy) enhance solubility.

Pharmacological Activity in Protein Targeting

Binding to Dishevelled (Dvl) PDZ Domains

Compound Name Target Protein KD (µM) Binding Site Interaction References
4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid Dvl-1/Dvl-3 <10 Canonical PDZ site; competitive inhibition
3-({3-[(2-carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid (NPL-1011) Dvl-1 8.3 Dual sulfamoyl groups enhance avidity

Key Insight : The target compound’s single sulfamoyl group allows efficient PDZ domain binding, while bis-sulfamoyl derivatives (e.g., NPL-1011) exhibit higher avidity but lower selectivity.

Biological Activity

4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid is a complex organic compound that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a benzyloxy group and a sulfamoyl moiety attached to a benzoic acid backbone, with a molecular formula of C16H18N2O4S and a molecular weight of approximately 382.39 g/mol. Its unique structural characteristics contribute to its reactivity and biological activity.

Property Details
Molecular FormulaC16H18N2O4S
Molecular Weight382.39 g/mol
Functional GroupsBenzyloxy, Sulfamoyl, Carboxylic Acid

The biological activity of 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid is primarily attributed to its ability to interact with various biological targets, particularly enzymes. The sulfamoyl group is known for its role in enzyme inhibition by binding to active sites, thereby blocking substrate access and modulating enzymatic activity. This mechanism is crucial for its potential applications in treating infections and inflammatory conditions .

Antimicrobial Activity

Research indicates that compounds similar to 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid exhibit significant antimicrobial properties, including:

  • Antibacterial Activity : Effective against Gram-positive bacterial strains.
  • Antifungal Activity : Inhibitory effects on various fungal pathogens, including Candida albicans.
  • Antibiofilm Activity : Moderate effects against biofilm-forming bacteria such as Staphylococcus aureus .

Antiproliferative Effects

Studies have shown that this compound may possess antiproliferative properties against certain cancer cell lines. The presence of the sulfamoyl group enhances its cytotoxicity, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

In vitro studies have demonstrated that 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid can inhibit key enzymes involved in various metabolic pathways. For instance, it has been linked to the inhibition of neurolysin and angiotensin-converting enzyme (ACE), which are critical in regulating blood pressure and neuropeptide metabolism .

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of several benzoic acid derivatives, including 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid. Results indicated a significant reduction in bacterial growth at concentrations as low as 125 µg/mL against E. faecium and S. aureus .
  • Cytotoxicity Assays : In cell-based assays, this compound exhibited notable cytotoxic effects on human cancer cell lines, suggesting potential as an anticancer agent. Further investigations into its mechanisms revealed activation of apoptotic pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-(4-Benzyloxyphenyl)sulfamoylbenzoic acidSimilar sulfamoyl group but different positioningVaries; potential for different activities
Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylateIncorporates thiopheneEnhanced cytotoxicity; different electronic properties
4-[(4-Ethoxyphenyl)sulfamoyl]benzoic AcidEthoxy substituentPotentially different solubility profiles

Q & A

Basic Research Questions

Q. What are the key structural features of 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid, and how do they influence its chemical reactivity?

  • Answer : The compound comprises a benzoic acid core, a sulfamoyl group (–SO₂NH–), and a benzyloxy-substituted phenyl ring. The sulfamoyl group enables hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase inhibition ), while the benzyloxy moiety enhances lipophilicity, potentially improving membrane permeability. The benzoic acid group contributes to solubility in polar solvents and chelation properties. Structural analogs, such as those with trifluoroethyl sulfamoyl groups, demonstrate similar reactivity patterns .

Q. What synthetic methodologies are recommended for preparing 4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid?

  • Answer : A typical route involves:

  • Step 1 : Sulfonylation of 3-(benzyloxy)aniline with 4-chlorosulfonylbenzoic acid under basic conditions (e.g., pyridine) to form the sulfamoyl linkage.
  • Step 2 : Acidic or basic hydrolysis to deprotect functional groups if necessary.
  • Step 3 : Purification via recrystallization or column chromatography.
    Reaction conditions (temperature, solvent) must optimize yield and minimize side reactions, as seen in analogous syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the purity of this compound?

  • Answer :

  • NMR (¹H/¹³C): Confirms structural integrity by resolving aromatic protons (δ 7.0–8.5 ppm) and sulfamoyl NH signals (δ ~10 ppm) .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm.
  • Mass Spectrometry (ESI/HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₀H₁₇NO₅S: calculated 391.08) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the enzyme inhibitory activity of this compound?

  • Answer :

  • Assay Design : Use a fluorescence-based carbonic anhydrase inhibition assay. Include:
  • Positive Control : Acetazolamide (IC₅₀ ~10 nM).
  • Negative Control : Buffer-only wells.
  • Kinetic Analysis : Measure initial reaction rates at varying substrate (4-nitrophenyl acetate) and inhibitor concentrations. Calculate KiK_i using Lineweaver-Burk plots.
  • Validation : Compare IC₅₀ values with structurally related sulfonamides to establish structure-activity relationships (SAR) .

Q. What computational strategies predict the binding mode of this compound with target enzymes?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of carbonic anhydrase (PDB: 3LXE). Prioritize poses with sulfamoyl-Zn²⁺ coordination and π-π stacking with aromatic residues.
  • Molecular Dynamics (MD) : Simulate binding stability (100 ns trajectories) to assess hydrogen bond persistence and conformational flexibility .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding affinities .

Q. How should discrepancies in reported physicochemical properties (e.g., solubility, logP) be addressed?

  • Answer :

  • Experimental Replication : Use standardized protocols (OECD guidelines) for logP (shake-flask method) and solubility (HPLC-UV quantification).
  • Database Cross-Referencing : Compare data from PubChem, ChemSpider, and peer-reviewed studies. Note that missing boiling points in some sources require extrapolation from thermogravimetric analysis (TGA) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Keep in a cool, dry place (<25°C) in amber glass vials to prevent photodegradation.
  • Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., zebrafish models) before in vivo studies .

Methodological Considerations

Q. How can researchers identify metabolic pathways or degradation products of this compound?

  • Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key phase I reactions include hydroxylation of the benzyloxy group or sulfamoyl hydrolysis.
  • Stability Studies : Expose the compound to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to assess degradation under physiological conditions .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Answer :

  • Prodrug Design : Esterify the benzoic acid group to improve oral bioavailability.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance solubility and prolong half-life.
  • Pharmacokinetic Profiling : Measure plasma concentrations post-administration (IV/oral) in rodent models using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.